molecular formula C14H12N2O3S B1457823 6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine CAS No. 1624261-00-2

6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine

Cat. No. B1457823
M. Wt: 288.32 g/mol
InChI Key: UCZNVKMIOWUOPV-UHFFFAOYSA-N
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Description

6-Methoxy-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C14H12N2O3S and a molecular weight of 288.32 . It is a type of pyridine compound, which is a class of compounds noted for their various therapeutic properties .

Scientific Research Applications

Synthesis and Chemical Properties

6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine is an important chemical scaffold in organic chemistry, serving as a key intermediate in the synthesis of complex heterocyclic compounds. It has been utilized in various synthetic routes to generate diverse molecular structures with potential biological activities.

  • Synthons for Fused Heterocycles : The compound has been used as a synthon in the synthesis of fused heterocycles, such as pyrrolo[2,3-c]isoxazoles or pyrrolo[2,3-c]isothiazoles, showcasing its utility in constructing biologically relevant structures through ring closure reactions under different conditions (H. A. A. El-Nabi, 2002).

  • Crystal Structures of Pyridine Derivatives : Studies involving the crystal structures of pyridine derivatives, where the compound acts as a precursor, have provided insights into the molecular arrangements and interactions, contributing to the understanding of structural properties that could influence biological activity (Sen Ma et al., 2018).

  • Palladium-Catalyzed Couplings : The compound has been employed in palladium-catalyzed decarboxylative Suzuki and Heck couplings, facilitating the synthesis of 2-aryl/alkenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridines. This highlights its versatility in cross-coupling reactions to generate compounds with potential pharmacological properties (Rajendran Suresh et al., 2013).

  • Ligands for Asymmetric Hydrogenation : Its derivatives have been designed and synthesized as ligands in the Ir-catalyzed asymmetric hydrogenation of unfunctionalized alkenes. This application demonstrates the compound's role in developing new catalytic systems for stereoselective synthesis (B. Qu et al., 2014).

  • Sulfonation Reactions : The efficient sulfonation of 1-phenylsulfonyl-1H-pyrroles, a category to which our compound belongs, using chlorosulfonic acid in acetonitrile has been explored. This research contributes to the development of clean and straightforward protocols for synthesizing sulfonamide derivatives, underlining the compound's importance in medicinal chemistry (T. Janosik et al., 2006).

properties

IUPAC Name

1-(benzenesulfonyl)-6-methoxypyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-14-9-13-11(10-15-14)7-8-16(13)20(17,18)12-5-3-2-4-6-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZNVKMIOWUOPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C=CN(C2=C1)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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